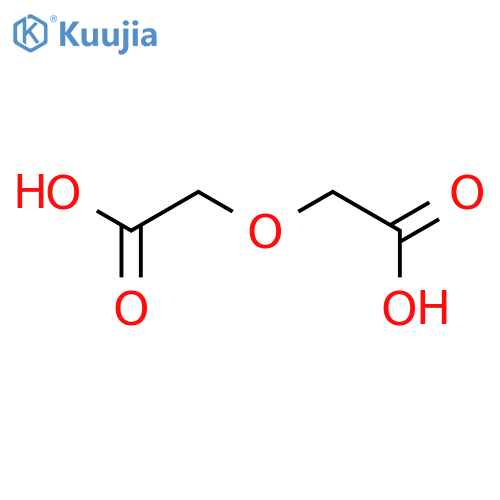Cas no 110-99-6 (Diglycolic Acid)

Diglycolic Acid structure
商品名:Diglycolic Acid
Diglycolic Acid 化学的及び物理的性質
名前と識別子
-
- 2,2'-Oxydiacetic acid
- 2,2-Oxydiacetic acid
- diglycollic acid
- Diglylollic Acid
- Diglycolic acid
- a,a'-Oxydiaceticacid
- 2-(carboxymethoxy)acetic acid
- Oxydiacetic Acid
- Bis(carboxymethyl) ether
- diglycolic
- oxodiaceticacid
- oxydi-aceticaci
- Acetic acid,oxydi
- OXYBISACETIC ACID
- Oxodiacetic acid
- Tox21_301036
- BRN 1072117
- CCG-351657
- J-520322
- Oxydi(acetic acid)
- AI3-24216
- AMY41875
- .alpha.,.alpha.-Oxydiacetic acid
- NSC8651
- FT-0624933
- DTXSID4041575
- Diglycolic acid, 98%
- NS00079067
- Anhydroglycolic acid
- NCGC00248264-01
- Acetic acid, oxydi-
- EN300-18458
- 2,2'-Oxybisacetic acid
- Acetic acid,2'-oxybis-
- J-002501
- OEG
- NCGC00254938-01
- Acetic acid, 2,2'-oxybis-
- Oxydiethanolic acid
- InChI=1/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8
- diglycolicacid
- UNII-S4651635E0
- SCHEMBL26928
- CHEBI:169983
- Z57965384
- 3-Oxapentanedioic acid
- 110-99-6
- D0545
- 3-oxapentane-1,5-dioic acid
- AKOS000120337
- EINECS 203-823-5
- NSC 8651
- CHEMBL1234950
- BS-14418
- S4651635E0
- 2,2-Oxydiacetic acid; diglycollic acid; Diglylollic Acid
- A894817
- CS-0158474
- Q5276305
- MFCD00004309
- CAS-110-99-6
- DTXCID2021575
- Bis(carboxymethyl)ether
- NSC-8651
- 2,2'oxydiacetic acid
- Acetic acid, 2,2'oxybis
- Diglycolic acid (6CI)
- alpha,alpha-Oxydiacetic acid
- Acetic acid, oxydi
- 2,2'Oxybisacetic acid
- 3Oxapentanedioic acid
- Diglycolic Acid
-
- MDL: MFCD00004309
- インチ: 1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
- InChIKey: QEVGZEDELICMKH-UHFFFAOYSA-N
- ほほえんだ: C(C(=O)O)OCC(=O)O
- BRN: 1072117
計算された属性
- せいみつぶんしりょう: 134.02200
- どういたいしつりょう: 134.021523
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 83.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色または白色の斜角柱結晶
- 密度みつど: 1.486
- ゆうかいてん: 140-144 °C (lit.)
- ふってん: 167.16°C (rough estimate)
- フラッシュポイント: 201.7°C
- 屈折率: 1.4000 (estimate)
- ようかいど: ethanol: soluble5%, clear to slightly hazy, colorless to greenish-yellow
- すいようせい: 解体
- PSA: 83.83000
- LogP: -0.82780
- ようかいせい: 水とエタノールに溶け、エーテルに微溶解する。
Diglycolic Acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P301 + P312 + P330
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36-S45-S36/37/39
- RTECS番号:AJ1530000
-
危険物標識:

- TSCA:Yes
- 包装等級:III
- 危険レベル:8
- 危険レベル:8
- 包装グループ:III
- リスク用語:R22; R34
- セキュリティ用語:8
- 包装カテゴリ:III
Diglycolic Acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Diglycolic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A3557812-5G |
Diglycolic Acid |
110-99-6 | >98.0% | 5g |
RMB 23.20 | 2025-02-20 | |
| abcr | AB133917-25 g |
Diglycolic acid, 98%; . |
110-99-6 | 98% | 25 g |
€58.00 | 2023-07-20 | |
| Enamine | EN300-18458-0.5g |
2-(carboxymethoxy)acetic acid |
110-99-6 | 95% | 0.5g |
$19.0 | 2023-09-19 | |
| Enamine | EN300-18458-5.0g |
2-(carboxymethoxy)acetic acid |
110-99-6 | 95% | 5.0g |
$26.0 | 2023-02-08 | |
| TRC | D446330-100g |
Diglycolic Acid |
110-99-6 | 100g |
$121.00 | 2023-05-18 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1801599535- 100g |
Diglycolic Acid |
110-99-6 | 97%(HPLC) | 100g |
¥ 376.5 | 2021-05-18 | |
| TRC | D446330-5g |
Diglycolic Acid |
110-99-6 | 5g |
$ 58.00 | 2023-09-07 | ||
| Cooke Chemical | A3557812-500G |
Diglycolic Acid |
110-99-6 | >98.0% | 500g |
RMB 1177.60 | 2025-02-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-239753-25 g |
Diglycolic acid, |
110-99-6 | 25g |
¥211.00 | 2023-07-10 | ||
| Cooke Chemical | A3557812-100G |
Diglycolic Acid |
110-99-6 | >98.0% | 100g |
RMB 317.60 | 2025-02-20 |
Diglycolic Acid 関連文献
-
Yang Zhang,Ruixi Bai,Zhigang Zhao,Qiuxia Liao,Peng Chen,Wanghuan Guo,Chunqing Cai,Fan Yang RSC Adv. 2019 9 10958
-
Fernando Igoa,Sebastián Martínez,Kassio P. S. Zanoni,Jorge Castiglioni,Leopoldo Suescun,Javier González-Platas,Andrea S. S. de Camargo,Carlos Kremer,Julia Torres CrystEngComm 2018 20 4942
-
Lei Xu,Ning Pu,Jianhua Yuan,Pingping Wei,Xue Dong,Yingcai Wang,Jing Chen,Chao Xu New J. Chem. 2020 44 3998
-
Xiang Zhong,Jun-Jie Hu,Shu-Li Yao,Rui-Jie Zhang,Jin-Jin Wang,Ding-Gui Cai,Tong-Kai Luo,Yan Peng,Sui-Jun Liu,He-Rui Wen CrystEngComm 2022 24 2370
-
5. Nature of equilibrium shifts in racemic praseodymium(iii) tris(2,2′-oxydiacetate) induced by interaction with chiral probesTatjana N. Parac-Vogt,Koen Binnemans,Christiane G?rller-Walrand J. Chem. Soc. Dalton Trans. 2002 1602
110-99-6 (Diglycolic Acid) 関連製品
- 13887-98-4(3,6,9-Trioxaundecanedioic acid)
- 625-45-6(2-Methoxyacetic acid)
- 627-03-2(Ethoxyacetic acid)
- 13382-47-3((2-Hydroxyethoxy)acetic acid)
- 16142-03-3(m-PEG5-CH2COOH)
- 23243-68-7(3,6-Dioxaoctanedioic acid)
- 16024-66-1(m-PEG4-CH2COOH)
- 16024-60-5(m-PEG3-CH2COOH)
- 16024-56-9(2-(2-Methoxyethoxy)acetic Acid (90%))
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:110-99-6)Diglycolic Acid

清らかである:99%/99%
はかる:500g/1kg
価格 ($):215.0/366.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:110-99-6)Diglycolic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ